![molecular formula C12H11FN4 B12485684 8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B12485684.png)
8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimido[5,4-b]indole core with a fluorine atom at the 8th position and N,N-dimethyl substitution at the 4-amine group. The presence of the fluorine atom and the dimethylamine group imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the formamide-mediated cyclization of cyanoamidine precursors under microwave irradiation. This eco-friendly approach allows for efficient synthesis with high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient production with minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The fluorine atom and the dimethylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidoindole derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including kinase inhibition properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 8-fluoro-N-heptyl-5H-pyrimido[5,4-b]indol-4-amine
- 8-fluoro-N-pentyl-5H-pyrimido[5,4-b]indol-4-amine
- 8-fluoro-N-nonyl-5H-pyrimido[5,4-b]indol-4-amine
Uniqueness
8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the N,N-dimethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11FN4 |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C12H11FN4/c1-17(2)12-11-10(14-6-15-12)8-5-7(13)3-4-9(8)16-11/h3-6,16H,1-2H3 |
Clave InChI |
RJHDXNPSVUYURN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1NC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-N-methylmethanamine](/img/structure/B12485606.png)
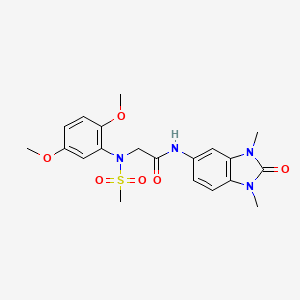
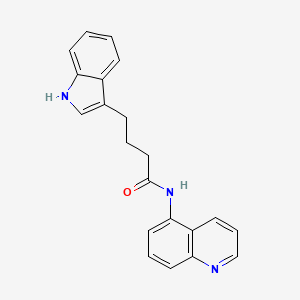
![4-[(Naphthalen-1-ylmethyl)amino]phenol](/img/structure/B12485630.png)
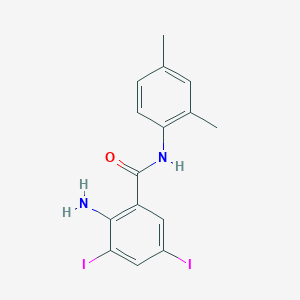
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12485636.png)
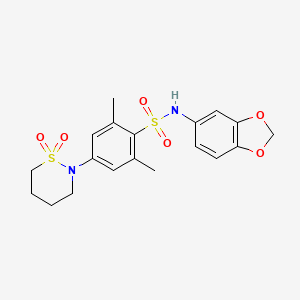
![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)
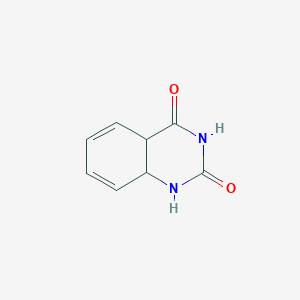
![2-Chloro-5-{[(4-methylphenyl)acetyl]amino}benzoic acid](/img/structure/B12485655.png)
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)
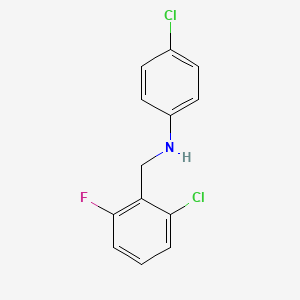
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B12485681.png)
